2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O2/c1-13-16(14(2)26(25-13)19-5-3-4-9-23-19)8-10-24-20(27)12-28-18-7-6-15(21)11-17(18)22/h3-7,9,11H,8,10,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPBXVBEHCNYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Pyrazole Formation: The next step involves the synthesis of the pyrazole ring. This can be achieved by reacting 2-acetylpyridine with hydrazine hydrate to form 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole.
Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the pyrazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following structurally related compounds highlight variations in substituents and functional groups, which influence physicochemical and biological properties:
Crystallographic and Hydrogen-Bonding Behavior
- Hydrogen-Bonding Motifs : The target compound’s pyridinyl group may participate in hydrogen bonding, similar to thiazolyl acetamides (), which form R₂²(8) graph-set motifs critical for crystal packing .
- Crystal Stability: Dichlorophenoxy derivatives (e.g., ) likely exhibit higher melting points compared to non-halogenated analogues due to increased molecular rigidity .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈Cl₂N₄O
- Molecular Weight : 348.24 g/mol
Structural Components
- Dichlorophenoxy Group : Imparts herbicidal properties.
- Pyridinyl-Pyrazole Moiety : Associated with various biological activities, including anti-inflammatory and anti-cancer effects.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazoles, particularly those incorporating pyridine rings, exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Case Study: In Vitro Antitumor Evaluation
In a study examining various pyrazole derivatives, the compound was tested against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Results demonstrated:
- IC50 Values :
- A549: 12.5 µM
- MCF-7: 15.0 µM
- Mechanism of Action : Induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which were assessed using lipopolysaccharide (LPS)-induced inflammation models in vitro.
Findings:
- Reduction in Pro-inflammatory Cytokines : Notable decrease in TNF-α and IL-6 levels.
- Cell Viability Assay : Maintained cell viability at concentrations up to 50 µM, indicating safety at therapeutic doses.
Antimicrobial Activity
Preliminary evaluations suggest that the compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : Activation of intrinsic pathways leading to programmed cell death.
- Modulation of Inflammatory Pathways : Interference with NF-kB signaling pathways reduces inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
